Cas no 58241-12-6 (Phenyl 2,2-diphenylacetate)
Phenyl 2,2-diphenylacetate structure
Product Name:Phenyl 2,2-diphenylacetate
N.o CAS:58241-12-6
MF:C20H16O2
MW:288.339845657349
CID:1609403
PubChem ID:257688
Update Time:2025-04-21
Phenyl 2,2-diphenylacetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenyl 2,2-diphenylacetate
- Phenyl diphenylacetate
- benzeneacetic acid, |A-phenyl-, phenyl ester
- AC1Q61JQ
- AC1L5XBH
- ChemDiv3_001297
- Diphenyl-essigsaeure-phenylester
- NSC86081
- diphenyl-acetic acid phenyl ester
- AN-329/10867050
- SureCN2516637
- Phenyl diphenylacetate; benzeneacetic acid, |A-phenyl-, phenyl ester; AC1Q61JQ; AC1L5XBH; ChemDiv3_001297; Diphenyl-essigsaeure-phenylester; NSC86081; diphenyl-acetic acid phenyl ester; AN-329/10867050; SureCN2516637; phenyl diphenylacetate;
- HMS1476K21
- NSC 86081
- 58241-12-6
- BRD-K90552161-001-01-9
- CCG-279589
- DTXSID50206974
- ACETIC ACID, DIPHENYL-, PHENYL ESTER
- AKOS000490980
- UNII-H0KCH0BO2V
- SR-01000419793-1
- phenyl diphenyl-acetate
- STK028010
- BENZENEACETIC ACID, .ALPHA.-PHENYL-, PHENYL ESTER
- H0KCH0BO2V
- PEDA
- IDI1_020263
- SR-01000419793
- NSC-86081
- NCGC00172803-01
- SCHEMBL2516637
-
- Inchi: 1S/C20H16O2/c21-20(22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
- Chave InChI: YKWNDAOEJQMLGH-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(C(C1C=CC=CC=1)C1C=CC=CC=1)=O
Propriedades Computadas
- Massa Exacta: 288.11508
- Massa monoisotópica: 288.115
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 5
- Complexidade: 316
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5
- Superfície polar topológica: 26.3Ų
Propriedades Experimentais
- Densidade: 1.146
- Ponto de ebulição: 448.4°C at 760 mmHg
- Ponto de Flash: 142.4°C
- Índice de Refracção: 1.603
- PSA: 26.3
Phenyl 2,2-diphenylacetate Literatura Relacionada
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
58241-12-6 (Phenyl 2,2-diphenylacetate) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
CN Fornecedor
A granel
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente